MM3122

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

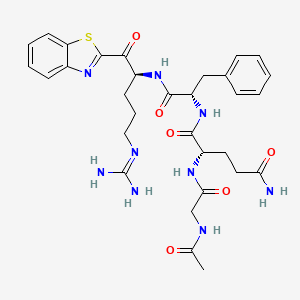

C31H39N9O6S |

|---|---|

Molecular Weight |

665.8 g/mol |

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |

InChI |

InChI=1S/C31H39N9O6S/c1-18(41)36-17-26(43)37-22(13-14-25(32)42)28(45)39-23(16-19-8-3-2-4-9-19)29(46)38-21(11-7-15-35-31(33)34)27(44)30-40-20-10-5-6-12-24(20)47-30/h2-6,8-10,12,21-23H,7,11,13-17H2,1H3,(H2,32,42)(H,36,41)(H,37,43)(H,38,46)(H,39,45)(H4,33,34,35)/t21-,22-,23-/m0/s1 |

InChI Key |

ZEPMYXYJCBQSLH-VABKMULXSA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

MM3122: A Deep Dive into its Mechanism of Action on TMPRSS2 for Antiviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of novel respiratory viruses, most notably SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A promising strategy in this endeavor is the targeting of host factors essential for viral entry and replication, a concept that offers a higher barrier to the development of viral resistance. The human transmembrane protease serine 2 (TMPRSS2) has been identified as a critical host cell protease that facilitates the entry of numerous viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses. This whitepaper provides a comprehensive technical overview of MM3122, a novel, potent, and selective small-molecule inhibitor of TMPRSS2. We will delve into its core mechanism of action, present key quantitative data on its inhibitory activity, detail the experimental protocols used for its evaluation, and visualize the associated biological pathways and experimental workflows.

Introduction: The Critical Role of TMPRSS2 in Viral Pathogenesis

TMPRSS2 is a type II transmembrane serine protease predominantly expressed in the epithelial cells of the respiratory and gastrointestinal tracts.[1][2][3] Its physiological functions are not fully elucidated, but it has been implicated in various pathological processes, including cancer progression and viral infections. In the context of viral entry, TMPRSS2 plays a pivotal role in the proteolytic processing of viral surface glycoproteins, a crucial step for the activation of membrane fusion and subsequent entry of the viral genome into the host cell.[3][4][5][6]

For coronaviruses like SARS-CoV-2, the spike (S) protein on the viral envelope must be cleaved at two distinct sites, S1/S2 and S2', to mediate fusion with the host cell membrane.[3] TMPRSS2 directly cleaves the S protein, enabling this conformational change and facilitating viral entry at the plasma membrane.[3][6] This mechanism is essential for viral spread in tissues like the lungs where TMPRSS2 is highly expressed.[7] The indispensable role of TMPRSS2 in the lifecycle of multiple respiratory viruses makes it an attractive target for the development of broad-spectrum antiviral drugs.[1][7]

This compound: A Potent Inhibitor of TMPRSS2

This compound is a rationally designed, peptidomimetic, covalent small-molecule inhibitor targeting TMPRSS2.[1][7] It belongs to a class of ketobenzothiazole (kbt) inhibitors developed through structure-based drug design and substrate specificity screening of TMPRSS2.[7] This targeted design has resulted in a compound with subnanomolar potency against TMPRSS2 and significant antiviral effects against SARS-CoV-2 and other coronaviruses.[1][7]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TMPRSS2.[4][5] By binding to the active site of the protease, this compound prevents the cleavage of the viral spike protein.[5] This inhibition of proteolytic activation effectively blocks the fusion of the viral and cellular membranes, thereby preventing the virus from entering the host cell.[4][5][8] This host-targeted approach presents a significant advantage, as it is less likely to be circumvented by viral mutations compared to drugs that target viral proteins directly.[4]

The following diagram illustrates the signaling pathway of SARS-CoV-2 entry and the inhibitory action of this compound.

Caption: SARS-CoV-2 entry is initiated by the binding of the Spike protein to the ACE2 receptor, followed by TMPRSS2-mediated cleavage, enabling membrane fusion. This compound directly inhibits TMPRSS2, blocking this critical step.

Quantitative Data: Inhibitory Potency and Selectivity

This compound has demonstrated exceptional potency against TMPRSS2 and significant efficacy in blocking viral entry and replication in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50/EC50 | Cell Line | Virus | Reference |

| Recombinant full-length TMPRSS2 | 0.34 nM (IC50) | N/A | N/A | [7][8][9] |

| VSV-SARS-CoV-2 chimeric virus entry | 0.43 nM (EC50) | Calu-3 | VSV-SARS-CoV-2 | [7][9] |

| SARS-CoV-2 cytopathic effects | 74 nM (EC50) | Calu-3 | SARS-CoV-2 | [7][9] |

| MERS-CoV cell entry | 0.87 nM (EC50) | Calu-3 | MERS-CoV | [7][9] |

| Authentic SARS-CoV-2 replication (wt) | ~0.01–0.02 µM (IC50) | Calu-3 | SARS-CoV-2 (wt) | [1] |

Table 2: Selectivity Profile of this compound against Other Proteases

This compound is a multitargeted serine protease inhibitor, exhibiting activity against other proteases in addition to TMPRSS2.[1]

| Protease | IC50 (nM) | Reference |

| Matriptase | 0.31 | [8] |

| Hepsin | 0.19 | [8] |

| Hepatocyte growth factor activator (HGFA) | 32 | [8] |

| Thrombin | >20 | [8] |

This broader activity may contribute to its overall therapeutic effects, as other proteases like matriptase have also been implicated in viral entry.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Recombinant TMPRSS2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant full-length TMPRSS2 protein.

Methodology:

-

Recombinant full-length human TMPRSS2 protein is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC, is added to the mixture.[10]

-

The enzymatic activity of TMPRSS2 is measured by monitoring the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Viral Entry and Replication Assays

Objective: To assess the efficacy of this compound in inhibiting viral entry and replication in a relevant human cell line.

Methodology (using Calu-3 cells):

-

Cell Culture: Human lung epithelial Calu-3 cells, which endogenously express high levels of TMPRSS2, are cultured in appropriate media and conditions.

-

Infection: Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

The cells are then infected with the virus of interest (e.g., authentic SARS-CoV-2, VSV-SARS-CoV-2 chimera, or MERS-CoV pseudotype) at a predetermined multiplicity of infection (MOI).

-

After an incubation period to allow for viral entry and replication, the supernatant is collected.

-

Quantification:

-

For viral entry assays (pseudotyped virus): Entry is typically quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded by the viral vector.

-

For viral replication assays (authentic virus): Viral titers in the supernatant are determined using a plaque assay or a focus-forming assay on a permissive cell line (e.g., Vero E6).[11] The cytopathic effect (CPE) can also be quantified using cell viability assays.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for the viral replication assay.

Caption: A streamlined workflow for assessing the antiviral efficacy of this compound against SARS-CoV-2 in Calu-3 cells.

In Vivo Efficacy and Safety Studies in Mice

Objective: To evaluate the prophylactic and therapeutic efficacy, as well as the safety profile, of this compound in a mouse model of COVID-19.

Methodology:

-

Animal Model: A suitable mouse model, such as K18-hACE2 transgenic mice which are susceptible to SARS-CoV-2 infection, is used.

-

Drug Administration: this compound is administered to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Study Design:

-

Prophylactic: this compound is administered before viral challenge.

-

Therapeutic: this compound is administered after viral challenge.

-

-

Viral Challenge: Mice are intranasally inoculated with a pathogenic strain of SARS-CoV-2.

-

Monitoring: Mice are monitored daily for weight loss, clinical signs of disease, and survival.

-

Endpoint Analysis: At specific time points post-infection, mice are euthanized, and tissues (e.g., lungs) are harvested for:

-

Viral load determination: by plaque assay or qRT-PCR.

-

Histopathological analysis: to assess lung injury and inflammation.

-

Cytokine and chemokine profiling: to measure the inflammatory response.

-

-

Safety Assessment: In separate studies, the safety of this compound is evaluated by administering the compound to healthy mice and monitoring for adverse effects, weight changes, and organ pathology.[10]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound possesses excellent metabolic stability and favorable pharmacokinetic properties. After intraperitoneal administration, this compound achieves high concentrations in both plasma and lung tissue, with half-lives of 8.6 hours and 7.5 hours, respectively.[7][8][9] These properties make it a suitable candidate for in vivo efficacy evaluation.[7][9]

Conclusion and Future Directions

This compound is a highly potent and promising preclinical candidate for the treatment and prevention of COVID-19 and potentially other respiratory viral infections that rely on TMPRSS2 for cellular entry.[1][2][7] Its mechanism of action, centered on the inhibition of a critical host protease, offers a compelling strategy to combat viral infections with a reduced risk of resistance development. The robust in vitro and in vivo data, coupled with a favorable pharmacokinetic and safety profile, strongly support its continued development as a novel antiviral therapeutic.

Future research should focus on:

-

Clinical trials to evaluate the safety and efficacy of this compound in humans.

-

Further investigation into its broad-spectrum antiviral activity against other TMPRSS2-dependent viruses, such as influenza.

-

Exploration of combination therapies with other antiviral agents that target different stages of the viral lifecycle.

The development of host-targeted antivirals like this compound represents a significant advancement in our preparedness for current and future viral threats.

References

- 1. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral compound blocks SARS-CoV-2 from entering cells | EurekAlert! [eurekalert.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

MM3122: A Potent Host-Directed Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MM3122 is a novel, potent, and selective small-molecule inhibitor of the human type II transmembrane serine protease (TMPRSS2). By targeting a host cell factor essential for the proteolytic activation of viral surface glycoproteins, this compound exhibits broad-spectrum antiviral activity. This document provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and methodologies related to this compound, serving as a technical resource for professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a peptidomimetic ketobenzothiazole-based covalent inhibitor.[1][2] Its design was the result of rational structure-based drug design coupled with substrate specificity screening of TMPRSS2.[1][2] The ketobenzothiazole warhead forms a reversible covalent bond with the serine residue in the active site of the protease.

Chemical Name: Ac-GQFR-ketobenzothiazole Molecular Formula: C30H35N7O6S CAS No.: 2574390-27-3[3]

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly embedded. The structure can be found in the cited PNAS publication where it is referred to as compound 4.)

Mechanism of Action: Targeting Host Proteases

This compound functions as an antiviral by inhibiting host cell proteases that are crucial for the entry of various viruses, most notably coronaviruses and influenza viruses.[4] The primary target is TMPRSS2, a protease highly expressed in the respiratory tract.[5][6]

Many viruses, including SARS-CoV-2, possess a spike protein that requires proteolytic cleavage to become active and mediate the fusion of the viral and host cell membranes.[4] TMPRSS2 on the surface of host cells performs this critical activation step.[4] By inhibiting the enzymatic activity of TMPRSS2, this compound prevents the activation of the viral spike protein, thereby blocking the virus from entering the cell.[4]

This host-directed mechanism of action presents a significant advantage, as it may pose a higher barrier to the development of viral resistance compared to antivirals that target viral proteins directly.[4] In addition to TMPRSS2, this compound also potently inhibits the related serine proteases matriptase and hepsin.[5][7]

References

- 1. pnas.org [pnas.org]

- 2. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]

- 5. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

MM3122: A Technical Guide to a Novel Host-Directed Antiviral

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a potent, small-molecule inhibitor of the human transmembrane serine protease 2 (TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2][3] Developed by scientists at Washington University School of Medicine in St. Louis, this compound represents a promising host-directed antiviral strategy, which may offer a higher barrier to the emergence of viral resistance compared to direct-acting antivirals.[1][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Discovery and Development History

The development of this compound was a result of a rational, structure-based drug design (SBDD) approach coupled with substrate specificity screening of TMPRSS2.[2] This strategy aimed to create potent and selective inhibitors of TMPRSS2. This compound belongs to a class of compounds known as ketobenzothiazoles, which are structurally distinct from and show improved activity over previously known TMPRSS2 inhibitors like Camostat and Nafamostat.[2][5]

Initial preclinical studies in cell cultures demonstrated that this compound protected cells from viral damage more effectively than remdesivir, an FDA-approved antiviral for COVID-19.[1][3] Subsequent studies in mouse models of COVID-19 showed that this compound, administered prophylactically or therapeutically, had significant protective effects against weight loss and lung congestion.[6][7][8] The compound is currently in preclinical development, with ongoing efforts to develop an oral or intranasal formulation.[4]

Mechanism of Action

Many respiratory viruses, including SARS-CoV-2, influenza virus, and other coronaviruses, rely on host cell proteases to cleave and activate their surface glycoproteins, a critical step for viral entry into the host cell.[1][9] Specifically, after the SARS-CoV-2 spike protein binds to the ACE2 receptor on the surface of a human cell, TMPRSS2 cleaves the spike protein, enabling the fusion of the viral and cellular membranes.[1][3]

This compound functions by potently and selectively inhibiting the enzymatic activity of human TMPRSS2.[1][2] By blocking TMPRSS2, this compound prevents the proteolytic activation of the viral spike protein, thereby inhibiting viral entry into the host cell.[1][3][9] This mechanism of action, targeting a host protein rather than a viral component, makes the development of viral resistance less likely.[1][4] In addition to TMPRSS2, this compound also shows inhibitory activity against related proteases like matriptase.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Target/Virus | Cell Line | Value | Reference |

| IC50 | Recombinant full-length TMPRSS2 protein | N/A | 340 pM | [2][10] |

| EC50 | VSV-SARS-CoV-2 chimeric virus cell entry | Calu-3 | 430 pM | [2][10] |

| EC50 | Inhibition of cytopathic effects by SARS-CoV-2 | Calu-3 | 74 nM | [2][10] |

| EC50 | MERS-CoV cell entry | Calu-3 | 870 pM | [2][10] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Route | Value | Reference |

| Half-life (Plasma) | Intraperitoneal | 8.6 hours | [2][10] |

| Half-life (Lung Tissue) | Intraperitoneal | 7.5 hours | [2][10] |

Experimental Protocols

TMPRSS2 Enzymatic Activity Assay

A fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC, is used to monitor the enzymatic activity of recombinant human TMPRSS2. The assay is typically performed in 384- or 1536-well plates.

-

Plate Preparation: 20 nL of the inhibitor (this compound) dissolved in DMSO and 20 nL of the fluorogenic peptide substrate are dispensed into the wells of a black, solid-bottom plate using an acoustic dispenser.

-

Enzyme Addition: 150 nL of recombinant human TMPRSS2 protein, diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), is added to each well to initiate the reaction.

-

Incubation: The plate is incubated at room temperature for 60 minutes.

-

Detection: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm. The increase in fluorescence corresponds to the cleavage of the substrate by TMPRSS2.

In Vitro SARS-CoV-2 Inhibition Assay in Calu-3 Cells

This assay assesses the ability of this compound to inhibit SARS-CoV-2 infection and replication in a human lung epithelial cell line.

-

Cell Plating: Calu-3 cells are seeded in 24-well plates and incubated overnight.

-

Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Viral Infection: The cells are then infected with SARS-CoV-2 at a specific plaque-forming unit (PFU) for 1 hour at 37°C.

-

Incubation: The virus-containing medium is removed, and the cells are washed and incubated for 48 hours in a fresh medium containing the respective concentrations of this compound.

-

Quantification of Viral Titer: After 48 hours, the cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.

In Vivo Efficacy Study in a Mouse Model of COVID-19

This protocol evaluates the prophylactic and therapeutic efficacy of this compound in a mouse model of SARS-CoV-2 infection.

-

Animal Model: Aged female mice are used for the study.

-

Compound Administration:

-

Prophylactic Group: Mice receive an intraperitoneal (IP) injection of this compound (e.g., 50 mg/kg or 100 mg/kg) 30 minutes before viral inoculation.

-

Therapeutic Group: Mice receive an IP injection of this compound 24 hours after viral inoculation.

-

-

Viral Inoculation: Mice are intranasally inoculated with a mouse-adapted strain of SARS-CoV-2.

-

Monitoring: The body weight of the mice is monitored daily for 5 days.

-

Endpoint Analysis: After 5 days, the mice are euthanized, and the lungs are harvested to assess lung congestion scores, viral titers (by plaque assay), and levels of proinflammatory cytokines and chemokines.

Visualizations

Caption: this compound inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated cleavage of the Spike protein.

Caption: Workflow for preclinical evaluation of this compound's antiviral efficacy.

References

- 1. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]

- 5. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MM3122: A Potent Inhibitor of TMPRSS2 for Antiviral Therapy

An In-depth Technical Guide on a Novel Host-Cell Directed Antiviral Candidate

Introduction

MM3122 is a novel, potent, small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host-cell enzyme crucial for the entry of several viruses, including SARS-CoV-2 and other coronaviruses.[1][2][3] Developed through rational structure-based drug design, this compound belongs to the ketobenzothiazole class of compounds.[1][4] This technical guide provides a comprehensive overview of the initial description, mechanism of action, and preclinical data for this compound, targeted at researchers, scientists, and drug development professionals.

First Publications

This compound was first described in a 2021 publication in the Proceedings of the National Academy of Sciences (PNAS) titled, "A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells."[1][5][6] This foundational paper details the discovery, synthesis, and initial characterization of this compound as a lead candidate for a host-directed antiviral therapy for COVID-19.[1] Subsequent publications have further explored its efficacy in various models.[7][8][9][10][11]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[3][10][12] For many respiratory viruses, including SARS-CoV-2, the viral spike protein requires cleavage by a host protease to become activated and mediate the fusion of the viral and cellular membranes, a critical step for viral entry into the host cell.[3] By blocking the activity of TMPRSS2, this compound prevents this spike protein activation, thereby inhibiting viral entry and subsequent replication.[3]

Quantitative Data Summary

The initial publications on this compound provided key quantitative data on its potency and pharmacokinetic properties.

| Parameter | Value | Assay/Model | Reference |

| IC50 vs. TMPRSS2 | 340 pM | Recombinant full-length TMPRSS2 protein | [1][4][5] |

| EC50 vs. VSV-SARS-CoV-2 chimeric virus | 430 pM | Calu-3 human lung epithelial cells | [1][5] |

| EC50 vs. SARS-CoV-2 (cytopathic effects) | 74 nM | Calu-3 human lung epithelial cells | [1][4][5] |

| EC50 vs. MERS-CoV | 870 pM | Cell entry assay | [1][5] |

| Plasma Half-life (mice) | 8.6 h | In vivo pharmacokinetic study | [1][4] |

| Lung Tissue Half-life (mice) | 7.5 h | In vivo pharmacokinetic study | [1][4] |

Key Experimental Protocols

Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of this compound against recombinant full-length human TMPRSS2 was determined using a fluorogenic substrate-based assay. The assay measures the rate of cleavage of a synthetic substrate that releases a fluorescent signal upon cleavage by TMPRSS2. The experiment was performed with varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

Viral Entry Assays

Pseudotyped Virus Entry Assay: A vesicular stomatitis virus (VSV) construct expressing the SARS-CoV-2 spike protein and luciferase (VSV-SARS-CoV-2-S) was used to infect Calu-3 human lung epithelial cells in the presence of varying concentrations of this compound. The viral entry was quantified by measuring the luciferase activity in the cell lysates 24 hours post-infection.

Authentic SARS-CoV-2 Infection Assay: Calu-3 cells were infected with SARS-CoV-2 in the presence of different concentrations of this compound. The antiviral efficacy was determined by measuring the inhibition of virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTS or CellTiter-Glo) after a set incubation period.

Pharmacokinetic Studies in Mice

This compound was administered to mice, and blood and lung tissue samples were collected at various time points. The concentration of this compound in the plasma and lung homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). These data were used to determine the pharmacokinetic parameters, including the half-life of the compound in plasma and lung tissue.

Visualizations

Signaling Pathway of Viral Entry and Inhibition by this compound

Caption: SARS-CoV-2 entry and its inhibition by this compound.

Experimental Workflow for Antiviral Efficacy Testing

Caption: Preclinical evaluation workflow for this compound.

References

- 1. pnas.org [pnas.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]

- 4. This compound: A lead Candidate for Novel Antiviral drug against COVID-19 | Scientific European [scientificeuropean.co.uk]

- 5. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

MM3122: A Potent Inhibitor of Viral Entry Through Host-Targeted TMPRSS2 Blockade

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health, necessitating the development of broad-spectrum antiviral therapeutics. One promising strategy is the inhibition of host factors essential for viral replication, a concept that circumvents the issue of viral resistance often seen with direct-acting antivirals. This technical guide delves into the mechanism of action of MM3122, a novel, potent, and selective small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host protease hijacked by numerous viruses, including SARS-CoV-2, for cellular entry. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's antiviral activity, intended for an audience of researchers, scientists, and drug development professionals.

Introduction: Targeting Host Proteases for Antiviral Therapy

Viral entry into host cells is the initial and a critical step in the viral life cycle. For many enveloped viruses, this process is contingent on the proteolytic cleavage of viral surface glycoproteins by host proteases. This "priming" event triggers conformational changes in the viral proteins, facilitating the fusion of viral and cellular membranes. TMPRSS2, a type II transmembrane serine protease highly expressed in the respiratory tract, has been identified as a crucial host factor for the entry of a range of viruses, including influenza viruses and coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2][3][4] By targeting a host dependency factor like TMPRSS2, this compound offers a therapeutic strategy with a potentially higher barrier to the development of viral resistance.[1][2][5][6][7][8]

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that potently and selectively targets the enzymatic activity of several human serine proteases, with particularly high affinity for TMPRSS2.[9][10] The core mechanism of this compound in inhibiting viral entry is the blockade of TMPRSS2-mediated cleavage of the viral spike (S) protein.

The process of SARS-CoV-2 entry into a host cell serves as a prime example. The viral S protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[4] Subsequently, TMPRSS2 cleaves the S protein at the S1/S2 and S2' sites. This cleavage activates the S protein, leading to the fusion of the viral envelope with the host cell membrane and the release of the viral genome into the cytoplasm.[1][2] this compound directly inhibits the proteolytic activity of TMPRSS2, thereby preventing the priming of the S protein and effectively blocking viral entry at the cell surface.[1][2]

Below is a diagram illustrating the signaling pathway of viral entry and the inhibitory action of this compound.

Caption: this compound inhibits TMPRSS2-mediated cleavage of the viral spike protein, preventing membrane fusion and viral entry.

Quantitative Efficacy Data

This compound has demonstrated potent antiviral activity in a variety of preclinical models. The following table summarizes the key quantitative data on its efficacy.

| Parameter | Value | Target/Virus | Cell Line/System | Reference |

| IC50 | 340 pM | Recombinant full-length TMPRSS2 | Biochemical Assay | [3] |

| EC50 | 430 pM | VSV-SARS-CoV-2 chimeric virus | Calu-3 | [3] |

| EC50 | 74 nM | SARS-CoV-2 (cytopathic effects) | Calu-3 | [3] |

| EC50 | 870 pM | MERS-CoV | Calu-3 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

In Vitro Inhibition of Viral Replication in Human Lung Epithelial Cells

Objective: To determine the efficacy of this compound in inhibiting the replication of authentic SARS-CoV-2 in a relevant human lung cell line.

Materials:

-

Cell Line: Calu-3 human lung epithelial cells.

-

Virus Strains: SARS-CoV-2 WA1/2020 and EG.5.1 variants.[9]

-

Compound: this compound dissolved in DMSO.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Equipment: 24-well plates, Biosafety Level 3 (BSL-3) facility, incubator (37°C, 5% CO2), plaque assay reagents.

Procedure:

-

Cell Seeding: Calu-3 cells are seeded in 24-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.

-

Viral Infection: Cells are infected with SARS-CoV-2 (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.[9]

-

Incubation: The viral inoculum is removed, and cells are washed and incubated in media containing the respective concentrations of this compound for 48 hours.[9]

-

Quantification of Viral Titer: Supernatants are collected, and the infectious virus titer is determined by plaque assay on Vero E6 cells.

In Vivo Efficacy in a Mouse Model of COVID-19

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a mouse model of SARS-CoV-2 infection.

Materials:

-

Animal Model: 11- to 12-month-old female mice.[9]

-

Virus: Mouse-adapted SARS-CoV-2 MA10.[9]

-

Compound: this compound formulated for intraperitoneal (IP) injection.

-

Equipment: Animal Biosafety Level 3 (ABSL-3) facility, equipment for intranasal inoculation and IP injection, scales for daily weight measurement.

Procedure:

-

Animal Acclimation: Mice are acclimated to the facility for a specified period.

-

Treatment Groups:

-

Prophylactic: Mice receive this compound via IP injection 30 minutes before and 24 hours after viral inoculation.[9]

-

Therapeutic: Mice receive this compound via IP injection at specified time points after viral inoculation.

-

Vehicle Control: Mice receive the vehicle control on the same schedule.

-

-

Viral Challenge: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of SARS-CoV-2 MA10.[9]

-

Monitoring: Mice are monitored daily for weight loss and clinical signs of disease for a period of 5 days.[9]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and lungs are harvested for:

-

Viral Titer: Quantification of infectious virus in the left lung lobe.[9]

-

Lung Congestion Score: Macroscopic evaluation of lung discoloration.[9]

-

Histopathology: Formalin-fixed, paraffin-embedded lung sections are stained with hematoxylin and eosin (H&E) for pathological assessment.

-

Cytokine/Chemokine Analysis: Lung homogenates are analyzed for levels of pro-inflammatory cytokines and chemokines.[6]

-

Below is a diagram illustrating a generalized experimental workflow for evaluating a viral entry inhibitor.

Caption: A generalized workflow for the in vitro and in vivo evaluation of a viral entry inhibitor like this compound.

Conclusion and Future Directions

This compound represents a promising lead candidate for a host-targeted antiviral therapeutic. Its subnanomolar potency against TMPRSS2 and potent inhibition of SARS-CoV-2 and MERS-CoV entry in relevant cell culture models, coupled with its efficacy in animal models of COVID-19, underscore its potential.[3][9][10] The strategy of targeting a host protease offers the significant advantage of a higher barrier to viral resistance.

Future research should focus on a number of key areas:

-

Clinical Development: Progression of this compound or optimized analogs through formal preclinical toxicology and safety studies towards clinical trials in humans.

-

Broad-Spectrum Activity: Further evaluation of this compound's efficacy against a wider range of TMPRSS2-dependent viruses, including various influenza strains and other coronaviruses.

-

Pharmacokinetics and Formulation: Optimization of drug delivery, potentially through inhalation formulations, to maximize drug concentration at the primary site of respiratory viral infection.[6]

References

- 1. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pnas.org [pnas.org]

- 4. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 | Sciety [sciety.org]

- 6. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MM3122: A Potent Host-Targeted Antiviral Agent

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of MM3122, a novel, potent, and selective small-molecule inhibitor of the human transmembrane protease serine 2 (TMPRSS2). This compound has demonstrated significant antiviral activity against SARS-CoV-2 and other respiratory viruses by effectively blocking a crucial host-cell mechanism required for viral entry. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and therapeutic potential of this compound.

Executive Summary

This compound is a rationally designed, peptidomimetic ketobenzothiazole inhibitor that targets TMPRSS2, a key host protease involved in the activation of viral spike proteins.[1] By inhibiting TMPRSS2, this compound prevents the proteolytic cleavage of the SARS-CoV-2 spike protein, a critical step for viral fusion with the host cell membrane.[2][3][4] Preclinical studies have demonstrated sub-nanomolar potency against TMPRSS2 and potent antiviral efficacy in vitro against SARS-CoV-2, including recent variants, and MERS-CoV.[5][6][7][8] In vivo studies in mouse models of COVID-19 have shown that this compound can reduce disease severity, particularly when administered prophylactically.[5][8] The compound exhibits favorable pharmacokinetic properties, including good metabolic stability and a reasonable half-life in both plasma and lung tissue, making it a promising candidate for further clinical development.[1][7]

Mechanism of Action

This compound functions as a host-directed antiviral by inhibiting the enzymatic activity of TMPRSS2 and related proteases like matriptase and hepsin.[6][8] Many respiratory viruses, including SARS-CoV-2 and influenza, rely on host proteases to cleave and activate their surface glycoproteins, which is essential for viral entry into host cells.[2][3][6]

The established mechanism involves the following key steps:

-

Viral Attachment: The spike protein of SARS-CoV-2 binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[6]

-

Proteolytic Activation: TMPRSS2, located on the host cell membrane, cleaves the spike protein at a specific site, which activates it.[2][4][6]

-

Membrane Fusion: The activated spike protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell and initiate replication.[2][4]

This compound competitively binds to the active site of TMPRSS2, preventing it from cleaving the viral spike protein.[3] This inhibition of a host-cell factor presents a higher barrier to the development of viral resistance compared to antivirals that target viral proteins directly.[2][4]

Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line / Condition | Virus | Reference |

| IC₅₀ | 340 pM | Recombinant full-length TMPRSS2 protein | N/A | [1][7] |

| EC₅₀ | 430 pM | Calu-3 human lung epithelial cells | VSV-SARS-CoV-2 chimeric virus | [7] |

| EC₅₀ | 74 nM | Calu-3 human lung epithelial cells | Wild-type SARS-CoV-2 (cytopathic effects) | [1][7] |

| EC₅₀ | ~0.01–0.02 µM | Calu-3 human lung epithelial cells | Wild-type SARS-CoV-2 (replication inhibition) | [5] |

| EC₅₀ | 870 pM | Not Specified | MERS-CoV | [7] |

Table 2: In Vivo Efficacy in Mouse Model (SARS-CoV-2 MA10)

| Treatment Group | Outcome | Result | Reference |

| Prophylactic (50 & 100 mg/kg) | Lung Congestion Score | Reduced to 0 (p < 0.01) | [5] |

| Virus Titers in Lungs | 5,000 to 10,000-fold reduction | [5] | |

| Weight Loss | Significant protective effects | [5] | |

| Inflammation | Reduction in pro-inflammatory cytokines | [8] | |

| Therapeutic (50 & 100 mg/kg) | Lung Congestion Score | Reduced to 0.5 | [5] |

| Virus Titers in Lungs | Similar to vehicle-treated animals | [5] | |

| Weight Loss | Less pronounced protective effects | [5] |

Table 3: Pharmacokinetic Profile in Mice

| Parameter | Value | Matrix | Reference |

| Half-life (t₁/₂) | 8.6 hours | Plasma | [1][7] |

| Half-life (t₁/₂) | 7.5 hours | Lung Tissue | [1][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Inhibition of SARS-CoV-2 Replication in Calu-3 Cells

This experiment was designed to assess the ability of this compound to inhibit the replication of authentic SARS-CoV-2 in a human lung epithelial cell line.

Protocol:

-

Cell Culture: Calu-3 human lung epithelial cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with varying concentrations of this compound.

-

Viral Infection: Following treatment, cells were infected with wild-type SARS-CoV-2.

-

Incubation: The infected cells were incubated for a specified period (e.g., 48 hours) to allow for viral replication.[9]

-

Sample Collection: The supernatant containing progeny virus was collected.

-

Quantification: The amount of infectious virus in the supernatant was quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.[5] The concentration of this compound that resulted in a 50% reduction in viral replication was determined as the EC₅₀.

In Vivo Efficacy in a Mouse Model of COVID-19

This study evaluated the prophylactic and therapeutic efficacy of this compound in aged mice infected with a mouse-adapted strain of SARS-CoV-2 (MA10).

Protocol:

-

Animal Model: Aged (11-12 month old) female mice were used.[9]

-

Treatment Groups:

-

Viral Challenge: Mice were intranasally inoculated with 1,000 PFU of SARS-CoV-2 MA10.[9]

-

Monitoring: Animal weight was measured daily for 5 days.[9]

-

Endpoint Analysis: On day 5 post-infection, lungs were harvested to assess:

Safety and Tolerability

An acute 7-day toxicity study in mice demonstrated that this compound was well-tolerated. Daily intraperitoneal injections at doses of 20, 50, and 100 mg/kg did not result in any observable adverse effects.[10]

Conclusion

This compound is a potent and selective inhibitor of the host protease TMPRSS2 with demonstrated efficacy against SARS-CoV-2 and MERS-CoV in preclinical models. Its host-directed mechanism of action is a significant advantage, potentially minimizing the risk of viral resistance. The compound's favorable in vitro potency, in vivo efficacy in reducing COVID-19 disease metrics, and acceptable safety and pharmacokinetic profiles in mice establish this compound as a strong lead candidate for further development as a broad-spectrum antiviral for the treatment and prevention of infections caused by coronaviruses and other respiratory viruses that rely on TMPRSS2 for cellular entry.[7][8]

References

- 1. This compound: A lead Candidate for Novel Antiviral drug against COVID-19 | Scientific European [scientificeuropean.co.uk]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Antiviral compound blocks SARS-CoV-2 from entering cells – WashU Medicine [medicine.washu.edu]

- 4. thehindu.com [thehindu.com]

- 5. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Molecular Interactions Between MM3122 and TMPRSS2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between the small molecule inhibitor MM3122 and the transmembrane protease, serine 2 (TMPRSS2). It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of antiviral therapeutics targeting host-cell factors.

Introduction: The Role of TMPRSS2 in Viral Entry and the Therapeutic Potential of this compound

Transmembrane protease, serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of various cells, including those in the respiratory tract.[1][2] It plays a crucial role in the life cycle of several respiratory viruses, most notably influenza viruses and coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][3][4] For SARS-CoV-2, TMPRSS2 is responsible for priming the viral spike (S) protein, a necessary step for the fusion of the viral and host cell membranes, which allows the virus to enter the cell.[1][3][4] This host-dependent activation makes TMPRSS2 a compelling target for antiviral drug development. By inhibiting a host protein, there may be a higher barrier to the emergence of viral resistance.[3][5]

This compound is a potent and selective small-molecule inhibitor of TMPRSS2.[6] It was developed through rational structure-based drug design and has demonstrated significant potential in preventing viral entry and subsequent replication.[7][8] This guide delves into the specifics of the this compound-TMPRSS2 interaction, providing the scientific community with a detailed understanding of its mechanism and the experimental basis for its evaluation.

Quantitative Analysis of this compound-TMPRSS2 Interaction

The inhibitory activity of this compound against TMPRSS2 has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro and Cell-Based Potency of this compound against TMPRSS2

| Assay Type | Target/System | Parameter | Value | Reference |

| Enzymatic Inhibition | Recombinant full-length TMPRSS2 | IC50 | 340 pM | [7][9] |

| Cell-Based Viral Entry | VSV-SARS-CoV-2 chimeric virus in Calu-3 cells | EC50 | 430 pM | [7][9] |

| Antiviral Activity | SARS-CoV-2 cytopathic effect in Calu-3 cells | EC50 | 74 nM | [7][9] |

| Cell-Based Viral Entry | MERS-CoV VSV pseudotype in Calu-3 cells | EC50 | 870 pM | [7][9] |

| Viral Replication Inhibition | Authentic SARS-CoV-2 (WA1/2020) in Calu-3 cells | IC50 | ~0.01-0.02 µM | [2] |

| Viral Replication Inhibition | Authentic SARS-CoV-2 (EG.5.1 variant) in Calu-3 cells | IC50 | ~0.05-0.1 µM | [2] |

IC50 (Half-maximal inhibitory concentration) measures the concentration of a substance that is required to inhibit a given biological process by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Protease | IC50 (nM) | Reference |

| Matriptase | 0.31 | [6] |

| Hepsin | 0.19 | [6] |

| HGFA (Hepatocyte Growth Factor Activator) | 32 | [6] |

| Thrombin | >20 | [6] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Plasma Half-life | 8.6 hours | [6][9] |

| Lung Tissue Half-life | 7.5 hours | [6][9] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of the proteolytic activity of TMPRSS2. This prevents the cleavage of the SARS-CoV-2 spike protein, thereby blocking viral entry into the host cell. The following diagrams illustrate this pathway and the experimental logic.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant TMPRSS2 using a fluorogenic substrate.

Materials:

-

Recombinant human TMPRSS2 (extracellular domain)

-

Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 24 µL of recombinant TMPRSS2 (final concentration ~30 nM) diluted in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of Boc-QAR-AMC substrate (final concentration ~10 µM) to each well.

-

Immediately measure the fluorescence intensity every 30 seconds for 20-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based VSV-SARS-CoV-2 Chimeric Virus Entry Assay

This assay assesses the ability of this compound to block the entry of a replication-competent chimeric vesicular stomatitis virus (VSV) expressing the SARS-CoV-2 spike protein into human lung epithelial cells.

Materials:

-

Calu-3 human lung epithelial cells

-

VSV-SARS-CoV-2 chimeric virus (expressing a reporter gene like luciferase or GFP)

-

Cell culture medium: DMEM supplemented with 10% FBS

-

This compound stock solution in DMSO

-

96-well clear-bottom white plates (for luciferase) or black plates (for GFP)

-

Luciferase assay reagent or fluorescence microscope

Procedure:

-

Seed Calu-3 cells in 96-well plates and grow to ~90% confluency.

-

Pre-treat the cells with serial dilutions of this compound in cell culture medium for 2 hours at 37°C.

-

Infect the cells with the VSV-SARS-CoV-2 chimeric virus at a pre-determined multiplicity of infection (MOI).

-

Incubate for 16-24 hours at 37°C.

-

For luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol. For GFP reporter virus, quantify the number of GFP-positive cells using a fluorescence microscope or plate reader.

-

Calculate the percent inhibition of viral entry for each this compound concentration compared to the vehicle-treated control.

-

Determine the EC50 value from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Calu-3 cells

-

Authentic SARS-CoV-2 virus stock

-

Cell culture medium

-

This compound stock solution in DMSO

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed Calu-3 cells in 96-well plates and culture overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific MOI. Include uninfected cells (mock) and infected cells without the compound (virus control).

-

Incubate the plates for 48-72 hours, until significant CPE is observed in the virus control wells.

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

-

Calculate the percentage of cell viability for each concentration relative to the mock and virus controls.

-

Determine the EC50 value by plotting the percentage of CPE inhibition against the drug concentration.

In Vivo Efficacy Study in a Mouse Model of COVID-19

This study evaluates the therapeutic and prophylactic efficacy of this compound in a mouse model of SARS-CoV-2 infection.

Materials:

-

K18-hACE2 transgenic mice (or other susceptible mouse models)

-

Mouse-adapted SARS-CoV-2 strain

-

This compound formulated for intraperitoneal (IP) injection

-

Vehicle control solution

-

Biosafety level 3 (BSL-3) animal facility

Procedure:

-

Prophylactic Arm: Administer this compound (e.g., via IP injection) to one group of mice 24 hours and 30 minutes before infection. Administer vehicle to a control group.

-

Therapeutic Arm: Infect a group of mice with SARS-CoV-2. Begin administration of this compound at a specified time point post-infection (e.g., 12 or 24 hours).

-

Infection: Intranasally inoculate all mice (except for a naive control group) with a defined plaque-forming unit (PFU) of the mouse-adapted SARS-CoV-2.

-

Monitoring: Monitor the mice daily for weight loss and signs of disease for a specified period (e.g., 5-7 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (lungs, etc.).

-

Assess Outcomes:

-

Viral Titer: Quantify the viral load in the lung homogenates via plaque assay or RT-qPCR.

-

Pathology: Perform histopathological analysis of lung tissue to assess inflammation and damage.

-

Inflammatory Markers: Measure levels of pro-inflammatory cytokines and chemokines in lung homogenates.

-

-

Data Analysis: Compare the outcomes (weight loss, viral titers, pathology scores) between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the discovery and evaluation of TMPRSS2 inhibitors like this compound.

Conclusion

This compound represents a promising lead candidate for a host-targeted antiviral therapy.[7] Its sub-nanomolar potency against TMPRSS2, coupled with its effectiveness in blocking viral entry and replication in cellular and animal models, underscores the therapeutic potential of inhibiting this key host protease. The detailed data and protocols presented in this guide offer a valuable resource for the continued research and development of this compound and other next-generation TMPRSS2 inhibitors for the treatment of COVID-19 and other viral respiratory diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. scienceopen.com [scienceopen.com]

- 3. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.4. Enzymatic Inhibition Assay [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

MM3122: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM3122 is a novel, potent, small-molecule inhibitor of the human transmembrane protease serine 2 (TMPRSS2). By targeting this host-cell enzyme, this compound effectively blocks the entry of a wide range of viruses that rely on TMPRSS2 for the proteolytic processing of their surface glycoproteins, a critical step for viral fusion and entry into host cells. This host-centric mechanism of action suggests a high barrier to the development of viral resistance. Preclinical data demonstrates that this compound exhibits sub-nanomolar efficacy against TMPRSS2 and potent antiviral activity against various coronaviruses, including SARS-CoV-2 and its variants, as well as MERS-CoV. Furthermore, this compound has shown a favorable pharmacokinetic profile and safety in animal models, positioning it as a promising candidate for further development as a broad-spectrum antiviral therapeutic. This document provides a comprehensive technical overview of the current data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

The emergence of novel viral pathogens, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapies. While direct-acting antivirals that target viral enzymes have been successful, they can be susceptible to the rapid emergence of drug-resistant mutations. An alternative and compelling strategy is to target host factors that are essential for viral replication across multiple viral families. One such target is the transmembrane protease serine 2 (TMPRSS2), a type II transmembrane serine protease highly expressed in the respiratory tract.[1][2][3][4][5][6][7][8][9] Several clinically significant viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, depend on TMPRSS2 to cleave and activate their surface glycoproteins, enabling viral entry into host cells.[1][2][3][4][5][6][7][8][9]

This compound is a rationally designed, covalent small-molecule inhibitor of TMPRSS2.[10][11][12] Its mechanism of action, which involves blocking a key host dependency factor, offers the potential for broad antiviral activity and a reduced likelihood of resistance development.[7][8][13] This whitepaper summarizes the key preclinical findings for this compound, providing a technical guide for researchers and drug developers interested in its potential as a broad-spectrum antiviral agent.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[1][6] Many respiratory viruses, including SARS-CoV-2, possess a spike glycoprotein that must be cleaved at two distinct sites, S1/S2 and S2', to mediate fusion of the viral and host cell membranes. TMPRSS2, located on the surface of host cells, performs the critical S2' cleavage, which directly triggers the conformational changes in the spike protein necessary for membrane fusion and viral entry. By covalently modifying the active site of TMPRSS2, this compound prevents this essential cleavage event, thereby halting the viral life cycle before the virus can enter the host cell and begin replication.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |

| Protease Inhibition | ||||

| Recombinant TMPRSS2 | - | 0.34 | - | [10][11][14][15][16][17] |

| Matriptase | - | 0.31 | - | [14] |

| Hepsin | - | 0.19 | - | [14] |

| Thrombin | - | >20 | - | [14] |

| HGFA | - | 32 | - | [14] |

| Antiviral Activity | ||||

| VSV-SARS-CoV-2 Chimera Entry | Calu-3 | - | 0.43 | [10][11][12][14][17][18] |

| SARS-CoV-2 Cytopathic Effect | Calu-3 | - | 74 | [10][11][12][14][15][17][18] |

| MERS-CoV Pseudotype Entry | Calu-3 | - | 0.87 | [4][10][11][14][17][18] |

| Authentic SARS-CoV-2 (WA1/2020) | Calu-3 | - | ~10-20 | [19] |

| Authentic SARS-CoV-2 (EG.5.1) | Calu-3 | - | ~50-100 | [19] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Half-life (t1/2) | Intraperitoneal (i.p.) | 16.7 | 8.6 hours (plasma) | [4][14][15][18] |

| 7.5 hours (lung) | [4][14][18] | |||

| Safety | Intraperitoneal (i.p.) | Up to 100 mg/kg daily for 7 days | No adverse effects observed | [20] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TMPRSS2 Fluorogenic Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

-

Materials:

-

Recombinant human TMPRSS2 (e.g., from CUSAbio or Creative BioMart)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20

-

This compound or other test compounds, serially diluted in DMSO

-

384-well or 1536-well black assay plates

-

Plate reader capable of fluorescence detection (excitation: 340 nm, emission: 440 nm)

-

-

Protocol:

-

Dispense 20 nL of the peptide substrate solution into the wells of a 1536-well plate.[1][21]

-

Add 20 nL of serially diluted this compound or control (DMSO) to the wells.[1][21]

-

Initiate the reaction by dispensing 150 nL of TMPRSS2 enzyme, diluted in assay buffer, into each well for a total reaction volume of 5 µL.[14][18][19]

-

Incubate the plate at room temperature for 1 hour.[14][18][19][21]

-

Measure the fluorescence intensity using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[14][18][19][21]

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

VSV-SARS-CoV-2 Chimeric Virus Entry Assay

This cell-based assay measures the ability of this compound to block the entry of a replication-deficient vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein.

-

Materials:

-

Calu-3 human lung epithelial cells

-

VSV pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., GFP or luciferase)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound or other test compounds

-

96-well cell culture plates

-

Microscope or plate reader for reporter gene detection

-

-

Protocol:

-

Seed Calu-3 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours at 37°C.

-

Infect the cells with the VSV-SARS-CoV-2 pseudovirus at a predetermined multiplicity of infection (MOI).

-

Incubate for 18-24 hours at 37°C.

-

Quantify viral entry by measuring the expression of the reporter gene (e.g., counting GFP-positive cells or measuring luciferase activity).

-

Determine the EC50 value by plotting the percent inhibition of viral entry against the drug concentration.

-

Authentic SARS-CoV-2 Cytopathic Effect (CPE) Assay

This assay assesses the ability of this compound to protect cells from the virus-induced cell death.

-

Materials:

-

Calu-3 cells

-

Authentic SARS-CoV-2 virus (e.g., WA1/2020 or other variants)

-

Cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Plate reader for luminescence detection

-

-

Protocol:

-

Seed Calu-3 cells in a 96-well plate.[22]

-

Treat the cells with a serial dilution of this compound.

-

Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.1).[22]

-

Incubate the plates for 48-72 hours at 37°C until CPE is observed in the virus control wells.[22]

-

Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels.

-

Calculate the percentage of cell viability relative to uninfected controls and determine the EC50 value.

-

In Vivo Mouse Model of SARS-CoV-2 Infection

This model evaluates the prophylactic and therapeutic efficacy of this compound in a living organism.

-

Materials:

-

BALB/c mice (or other susceptible strains)

-

Mouse-adapted SARS-CoV-2 strain (e.g., MA10)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control

-

Equipment for intranasal inoculation, daily weight monitoring, and tissue collection

-

-

Protocol:

-

For prophylactic studies, administer this compound (e.g., 50 or 100 mg/kg) via i.p. injection 30 minutes prior to infection.[13] For therapeutic studies, administer this compound 24 hours after infection.[13]

-

Anesthetize the mice and intranasally inoculate with a defined plaque-forming unit (PFU) of mouse-adapted SARS-CoV-2.[23]

-

Monitor the mice daily for weight loss and signs of disease.[23][24]

-

At a predetermined endpoint (e.g., 5 days post-infection), euthanize the mice.

-

Harvest lungs for virological and pathological analysis.

-

Determine viral titers in the lung homogenates by plaque assay.

-

Assess lung pathology through histological examination and scoring of lung congestion.[13]

-

Broad-Spectrum Antiviral Potential

The mechanism of action of this compound, targeting a host protease essential for the entry of multiple viruses, underpins its potential as a broad-spectrum antiviral. Evidence suggests that in addition to SARS-CoV-2, other coronaviruses such as SARS-CoV and MERS-CoV are also dependent on TMPRSS2 for their entry into host cells.[10][11][12] Indeed, this compound has demonstrated potent inhibition of MERS-CoV pseudovirus entry.[4][10][11][14][17][18] Furthermore, several strains of influenza virus also utilize TMPRSS2 for the cleavage of their hemagglutinin (HA) surface protein, suggesting that this compound could also be effective against influenza. This broad applicability makes this compound a valuable candidate for not only treating existing viral diseases but also for stockpiling in preparation for future viral pandemics.

Conclusion

This compound is a promising preclinical candidate with potent, sub-nanomolar inhibitory activity against the host protease TMPRSS2. It has demonstrated significant in vitro efficacy against SARS-CoV-2 and MERS-CoV, and a favorable in vivo pharmacokinetic and safety profile in mice. Its host-targeted mechanism of action provides a strong rationale for its potential as a broad-spectrum antiviral agent with a high barrier to resistance. The data presented in this whitepaper support the continued investigation and development of this compound as a novel therapeutic for the treatment and prevention of diseases caused by TMPRSS2-dependent viruses.

References

- 1. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]

- 3. Development of pseudotyped VSV-SARS-CoV-2 spike variants for the assessment of neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Host Cell Serine Protease Inhibitor this compound against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of host cell serine protease inhibitor this compound against SARS-CoV-2 for treatment and prevention of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Robust neutralization assay based on SARS-CoV-2 S-protein-bearing vesicular stomatitis virus (VSV) pseudovirus and ACE2-overexpressing BHK21 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A model of persistent post SARS-CoV-2 induced lung disease for target identification and testing of therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MM3122 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a potent and selective small-molecule inhibitor of the human transmembrane serine protease 2 (TMPRSS2) and related proteases such as matriptase.[1][2][3] Developed by scientists at Washington University School of Medicine in St. Louis, this compound has demonstrated significant promise as an antiviral agent, particularly against coronaviruses like SARS-CoV-2.[1][4] this compound functions by targeting a host cell protein essential for viral entry, a mechanism that may offer a higher barrier to the emergence of viral resistance.[4][5]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its antiviral efficacy and mechanism of action.

Mechanism of Action

This compound is a ketobenzothiazole-based inhibitor that covalently modifies the active site of TMPRSS2.[6] Many viruses, including SARS-CoV-2 and influenza, rely on host proteases like TMPRSS2 to cleave and activate their surface glycoproteins (e.g., the Spike protein in coronaviruses).[1][3] This proteolytic cleavage is a critical step for the fusion of viral and cellular membranes, allowing the virus to enter the host cell.[3][5]

By blocking the enzymatic activity of TMPRSS2, this compound prevents the activation of the viral spike protein.[1][4][5] This effectively halts the virus from entering the cell in the first place, thereby inhibiting infection at its earliest stage.[4][5]

Signaling Pathway: Viral Entry and Inhibition by this compound

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.

Quantitative Data

This compound has demonstrated high potency in various in vitro assays. The following tables summarize its inhibitory and effective concentrations against different targets and viruses.

| Target | Inhibitor | IC50 | Reference |

| Recombinant TMPRSS2 Protein | This compound | 340 pM | [7] |

| Virus | Cell Line | Assay Type | Inhibitor | EC50 / IC50 | Reference |

| VSV-SARS-CoV-2 (chimeric) | Calu-3 | Viral Entry | This compound | 430 pM | [7] |

| MERS-CoV | Calu-3 | Viral Entry | This compound | 870 pM | [7] |

| SARS-CoV-2 (authentic wt) | Calu-3 | Cytopathic Effect | This compound | 74 nM | [7] |

| SARS-CoV-2 (authentic wt) | Calu-3 | Viral Replication | This compound | ~10-20 nM | [8] |

| SARS-CoV-2 (WA1/2020) | Calu-3 | Viral Replication | Remdesivir | ~1 µM | [8] |

Note: Complete inhibition of authentic SARS-CoV-2 replication was observed at a concentration of 0.03 µM this compound.[8]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antiviral activity of this compound.

SARS-CoV-2 Inhibition Assay in Human Lung Epithelial Cells

This protocol is designed to assess the ability of this compound to inhibit the replication of authentic SARS-CoV-2 in a highly permissive cell line.

Materials:

-

Calu-3 cells (human lung epithelial cell line)

-

Infection Medium: DMEM supplemented with 1.0 mM sodium pyruvate, NEAA, 100 U/mL penicillin, 100 µg/mL streptomycin, 2.0 mM L-glutamine, 10 mM HEPES, and 2% FBS.[8]

-

This compound (and other control compounds like Remdesivir) dissolved in DMSO.

-

SARS-CoV-2 viral stock (e.g., WA1/2020 or EG.5.1 strains).[9]

-

24-well or 96-well cell culture plates.

-

Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet).

Procedure:

-

Cell Seeding: Seed Calu-3 cells into 24-well plates at a density of 5 x 10^5 cells/well in infection medium.[8]

-

Incubation: Incubate the plates overnight at 37°C with 5% CO2 to allow for cell adherence.[8]

-

Infection: The next day, remove the medium and infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) (e.g., 4,000 PFU/well) for 1 hour at 37°C.[9]

-

Washing: After the 1-hour incubation, remove the viral inoculum and wash the cells twice with PBS or serum-free medium to remove unbound virus.[9]

-